(5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The 2-sulfanylidene group contributes to its electron-deficient nature, facilitating interactions with biological targets such as enzymes or receptors .
Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities. The 4-chlorophenyl group is known to improve lipophilicity and membrane permeability, whereas the methylpiperazine moiety may influence pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2/c1-21-9-11-22(12-10-21)17(24)3-2-8-23-18(25)16(27-19(23)26)13-14-4-6-15(20)7-5-14/h4-7,13H,2-3,8-12H2,1H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJLCIHVEUOYMM-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have garnered attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer, diabetes, and bacterial infections. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
The structure of this compound features a thiazolidinone core with multiple substituents that influence its biological activity. The presence of the (4-chlorophenyl) group is significant as halogenated phenyl groups are often associated with enhanced biological properties due to their ability to participate in π-stacking interactions and hydrogen bonding.
Table 1: Chemical Structure and Key Functional Groups
| Component | Description |
|---|---|
| Thiazolidinone Core | Heterocyclic compound with sulfur and nitrogen |
| 4-Chlorophenyl Group | Enhances antibacterial and anticancer activity |
| 4-Methylpiperazine Substituent | Potentially increases solubility and bioavailability |
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies show that thiazolidinones possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Thiazolidinone derivatives have been reported to inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .
- Antidiabetic Effects : Certain thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antidiabetic | Enhanced insulin sensitivity via PPAR activation |
Case Studies
Recent studies have provided insights into the specific biological activities of thiazolidinone derivatives:
- Study on Antimicrobial Activity : A series of thiazolidinone compounds were synthesized and tested against various bacterial strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial efficacy, with some derivatives achieving MIC values lower than those of standard antibiotics .
- Anticancer Research : In vitro studies demonstrated that thiazolidinone derivatives could effectively inhibit the growth of human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction .
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-ones have shown significant antimicrobial properties against various pathogens. For instance, studies indicate that compounds with similar structures exhibit potent inhibition against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The presence of substituents such as chlorine on the phenyl group enhances this activity. Specifically, compounds like 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated an impressive antibacterial efficacy with inhibition rates up to 91.66% against S. aureus .
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound | Target Pathogen | Inhibition (%) | Reference |
|---|---|---|---|
| 2e | E. coli | 88.46 | |
| 2e | S. aureus | 91.66 | |
| 3g | Pseudomonas aeruginosa | MIC = 0.21 μM |
Anticancer Potential
The anticancer properties of thiazolidin-4-one derivatives have been extensively studied. Research has shown that these compounds can inhibit various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, some derivatives have displayed IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxic activity . The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.
Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.54 | |
| Compound 2 | HepG2 | 0.24 | |
| Compound 3 | MCF-7 | 0.37 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as inhibitors of enzymes like lipoxygenase, which are involved in inflammatory processes . This suggests a potential therapeutic application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. Variations in substituents at different positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance, the introduction of specific functional groups has been shown to optimize their drug-like properties and increase potency against targeted biological pathways .
Chemical Reactions Analysis
Core Thiazolidin-4-One Formation
The thiazolidin-4-one scaffold is typically synthesized via cyclization of thiosemicarbazones with ethyl bromoacetate. For example:
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Step 1 : Thiosemicarbazones (e.g., 5a–e ) are prepared by condensing 4-(4-chlorophenyl)thiosemicarbazide with indole-3-carbaldehydes in ethanol under acidic conditions (acetic acid) at 80°C for 3 hours .
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Step 2 : Cyclization with ethyl bromoacetate in ethanol and sodium acetate under reflux for 6 hours yields thiazolidin-4-ones (e.g., 7a–e ) with 85–94% efficiency .
Key Structural Features :
Formation of the 4-Chlorophenylmethylidene Group
The exocyclic double bond is generated via Knoevenagel condensation:
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Reactants : 5-Unsubstituted thiazolidin-4-one and 4-chlorobenzaldehyde.
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Catalyst : Piperidine or L-proline-based deep eutectic solvents (DESs) .
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Conditions : Reflux in ethanol or DESs at 80–100°C for 4–8 hours .
Key Data :
-
UV-vis spectroscopy confirms conjugation extension (λ ~350–400 nm) .
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Z-configuration is retained, as evidenced by NOESY correlations in NMR .
Sulfanylidene (C=S) Reactivity
The thiocarbonyl group participates in:
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Oxidation : Forms disulfides (C-S-S-C) under mild oxidizing agents (e.g., HO) .
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Nucleophilic Substitution : Reacts with amines or hydrazines to form thiosemicarbazones or imine derivatives .
Piperazine-Oxobutyl Chain Modifications
The tertiary amine in the piperazine ring enables:
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Differences in Activity and Properties
Compounds with hydroxybenzylidene substituents (e.g., 2-hydroxybenzylidene in ) show stronger antioxidant activity, attributed to phenolic radical scavenging.
Synthetic Accessibility :
- The target compound’s 4-methylpiperazine side chain requires multi-step synthesis involving coupling of 4-oxobutyl intermediates with methylpiperazine, whereas simpler phenyl or hydroxy-substituted derivatives are synthesized via one-pot condensation .
Solubility and Stability: The methylpiperazine moiety improves aqueous solubility compared to purely aromatic derivatives (e.g., 3-phenyl in ).
Structural Rigidity :
- Pyrazole-substituted derivatives (e.g., ) exhibit greater conformational rigidity, enhancing binding to viral proteases. In contrast, the target compound’s flexible 4-oxobutyl chain allows for adaptive interactions with diverse targets .
Computational and Experimental Studies
- Similarity Analysis : Using Tanimoto coefficients (), the target compound shares >75% structural similarity with its benzylidene analogue (C₁₉H₂₃N₃O₂S₂) but <50% with hydroxy-substituted derivatives, explaining divergent bioactivities .
- Crystallographic Data : The crystal structure of (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () reveals intramolecular H-bonding (O–H⋯S), stabilizing the Z-configuration—a feature absent in the target compound due to its lack of hydroxyl groups .
Q & A
Q. What synthetic strategies are commonly employed for preparing (5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
- Step 2 : Cyclization of the intermediate with chloroacetic acid or mercaptoacetic acid to generate the thiazolidinone core. Sodium acetate is often used as a catalyst .
- Step 3 : Functionalization of the 4-oxobutyl chain with 4-methylpiperazine via nucleophilic substitution. Reaction conditions (e.g., K₂CO₃ as a base, THF as solvent) and purification methods (e.g., recrystallization from THF/ethanol) are critical for yield optimization .
Q. How is the stereochemical configuration (5Z) confirmed in this compound?
- X-ray crystallography : Single-crystal analysis resolves the Z-configuration of the benzylidene group, as demonstrated in related thiazolidinone derivatives .
- NMR spectroscopy : The coupling constants between the C5 proton and the adjacent groups (e.g., J values for vinylic protons) corroborate the Z-geometry .
Q. What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm), thiazolidinone carbonyl (δ 170–175 ppm), and piperazine protons (δ 2.5–3.5 ppm) are critical .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) confirm the thiazolidinone scaffold .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂ClN₃O₂S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of the 4-oxobutyl-piperazine side chain?
- Solvent selection : THF or DMF enhances solubility of intermediates, reducing side reactions .
- Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nucleophilic substitution efficiency .
- Temperature control : Maintaining temperatures below 80°C prevents decomposition of the piperazine moiety .
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ IR tracks reaction progress and minimizes over-functionalization .
Q. What methodologies are used to analyze discrepancies in biological activity data across structurally similar thiazolidinone derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-chlorophenyl with 3,5-dichlorophenyl) identifies pharmacophoric requirements .
- Molecular docking : Computational modeling predicts binding affinities to target enzymes (e.g., tyrosine kinases or bacterial dihydrofolate reductase) and explains activity variations .
- Dose-response assays : IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., 24-hour incubation in HeLa cells) clarify potency differences .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
- Crystal growth : Slow evaporation of a saturated DMSO/ethanol solution yields diffraction-quality crystals .
- Data refinement : Software like SHELX refines torsion angles and validates the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing and stability .
Q. What strategies address low solubility in aqueous media during in vitro bioactivity assays?
- Co-solvent systems : Use of DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhances solubility without cytotoxicity .
- Prodrug design : Esterification of the 4-oxobutyl group (e.g., conversion to a succinate ester) improves bioavailability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enables sustained release in physiological buffers .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (EWGs) : The 4-chlorophenyl group activates the benzylidene carbon for nucleophilic attack, accelerating cyclization .
- Steric hindrance : Bulky substituents on the piperazine ring (e.g., 3-chlorophenyl) reduce reaction rates, necessitating prolonged reaction times .
- Hammett correlations : Linear free-energy relationships (σ⁺ values) predict substitution rates at the 4-oxobutyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
